molecular formula C6H12N2O B13290386 4-Methylpyrrolidine-3-carboxamide

4-Methylpyrrolidine-3-carboxamide

Cat. No.: B13290386
M. Wt: 128.17 g/mol
InChI Key: VIRYDJHNPSFCRR-UHFFFAOYSA-N
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Description

4-Methylpyrrolidine-3-carboxamide is an organic compound with the molecular formula C6H12N2O It features a five-membered pyrrolidine ring substituted with a methyl group at the 4-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrrolidine-3-carboxamide typically involves the amidation of 4-methylpyrrolidine-3-carboxylic acid. This can be achieved through catalytic or non-catalytic amidation methods. Catalytic amidation often employs coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. Non-catalytic amidation can be performed using direct heating of the carboxylic acid with an amine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-Methylpyrrolidine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.

    Pyrrolidinone: A similar structure with a carbonyl group at the 2-position.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the 2 and 5 positions.

Uniqueness

4-Methylpyrrolidine-3-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

4-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C6H12N2O/c1-4-2-8-3-5(4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)

InChI Key

VIRYDJHNPSFCRR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C(=O)N

Origin of Product

United States

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